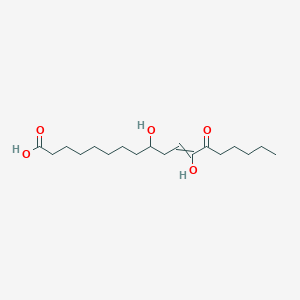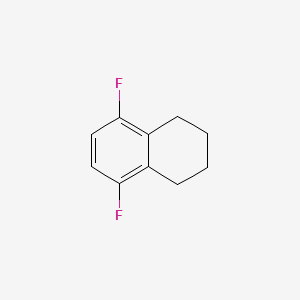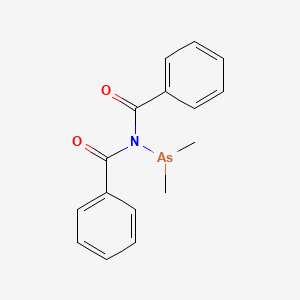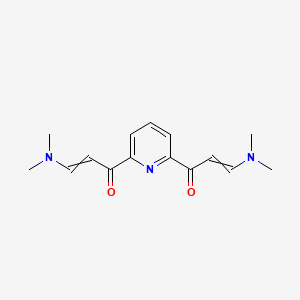![molecular formula C24H53N3O B14504661 [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol CAS No. 63119-21-1](/img/structure/B14504661.png)
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol typically involves a multi-step process. One common method includes the reaction of octadecylamine with 3-chloropropylamine to form an intermediate product. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance reaction rates and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Applications De Recherche Scientifique
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s hydrophobic and hydrophilic properties make it useful in the study of membrane proteins and lipid interactions.
Industry: The compound is used in the formulation of surfactants and emulsifiers, which are essential in various industrial processes.
Mécanisme D'action
The mechanism of action of [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol involves its interaction with biological membranes. The long octadecyl chain allows the compound to embed itself within the lipid bilayer, while the amino groups can form hydrogen bonds with membrane proteins. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol can be compared with other similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains amino and hydroxyl groups but lacks the long hydrophobic chain, making it less effective in interacting with lipid membranes.
N,N-Dimethyldodecylamine:
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, which enable it to interact with both lipid membranes and proteins, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
63119-21-1 |
|---|---|
Formule moléculaire |
C24H53N3O |
Poids moléculaire |
399.7 g/mol |
Nom IUPAC |
[2-[3-(octadecylamino)propylamino]ethylamino]methanol |
InChI |
InChI=1S/C24H53N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-21-26-22-23-27-24-28/h25-28H,2-24H2,1H3 |
Clé InChI |
CCCALWVLWCGBDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCCCNCCNCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


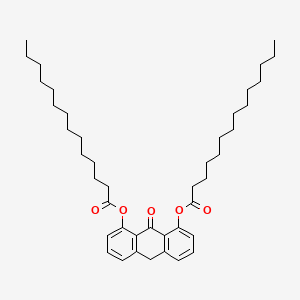
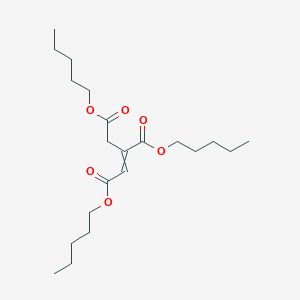



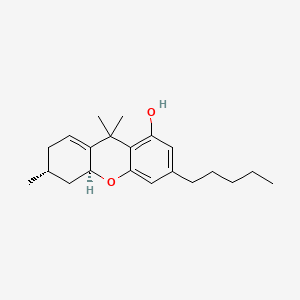
![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)


